molecular formula C13H15N3O2 B14897959 n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Cat. No.: B14897959
M. Wt: 245.28 g/mol
InChI Key: ODAIDIKIIPSFAQ-UHFFFAOYSA-N
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Description

n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: is a chemical compound that features a benzo[d][1,3]dioxole ring and a pyrazole ring connected via an ethanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the pyrazole ring: The pyrazole ring can be synthesized separately through the reaction of hydrazine with 1,3-diketones, followed by coupling with the benzo[d][1,3]dioxole derivative.

    Linking the two rings: The final step involves the formation of the ethanamine linker, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The pyrazole ring can be reduced under suitable conditions, leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole ring.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the activity and selectivity of metal catalysts.

    Material Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Its incorporation into polymers may impart unique properties, such as enhanced stability or specific interactions with other molecules.

Mechanism of Action

The mechanism of action of n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine hydrochloride
  • 1-(benzo[d][1,3]dioxol-4-yl)-N,N-dimethylmethanamine hydrochloride
  • 1-(benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride

Uniqueness: this compound is unique due to its specific combination of the benzo[d][1,3]dioxole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-2-pyrazol-1-ylethanamine

InChI

InChI=1S/C13H15N3O2/c1-3-11(13-12(4-1)17-10-18-13)9-14-6-8-16-7-2-5-15-16/h1-5,7,14H,6,8-10H2

InChI Key

ODAIDIKIIPSFAQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)CNCCN3C=CC=N3

Origin of Product

United States

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